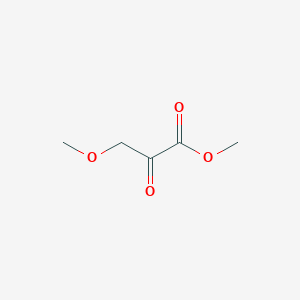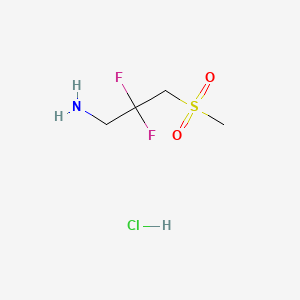
2,2-Difluoro-3-methanesulfonylpropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3-methanesulfonylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C4H10ClF2NO2S It is known for its unique structural features, which include two fluorine atoms and a methanesulfonyl group attached to a propan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-methanesulfonylpropan-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 2,2-difluoropropan-1-amine with methanesulfonyl chloride under controlled conditions to introduce the methanesulfonyl group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems. The reaction conditions are carefully controlled to ensure consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-3-methanesulfonylpropan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atoms and methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
2,2-Difluoro-3-methanesulfonylpropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-3-methanesulfonylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms and the methanesulfonyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methanesulfonylpropan-1-amine hydrochloride: Similar structure but lacks the fluorine atoms.
2,2-Difluoropropan-1-amine: Lacks the methanesulfonyl group.
Methanesulfonyl chloride: Used as a reagent in the synthesis of the target compound.
Uniqueness
2,2-Difluoro-3-methanesulfonylpropan-1-amine hydrochloride is unique due to the combination of fluorine atoms and the methanesulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C4H10ClF2NO2S |
|---|---|
Poids moléculaire |
209.64 g/mol |
Nom IUPAC |
2,2-difluoro-3-methylsulfonylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H9F2NO2S.ClH/c1-10(8,9)3-4(5,6)2-7;/h2-3,7H2,1H3;1H |
Clé InChI |
NFGMYBJARPIWDS-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CC(CN)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2,2-difluoro-2H,6H-[1,3]dioxolo[4,5-e]indole-7-carboxylate](/img/structure/B13455463.png)

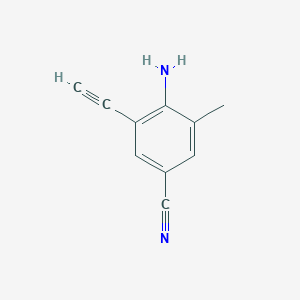

![Glycyl-N-[(benzyloxy)carbonyl]glycine](/img/structure/B13455502.png)

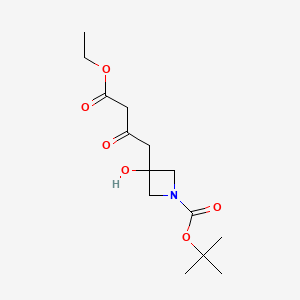
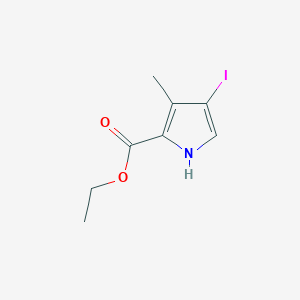

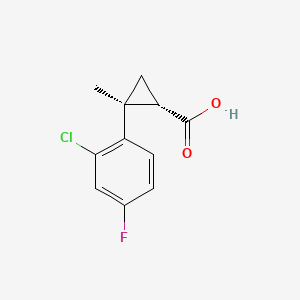
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B13455537.png)
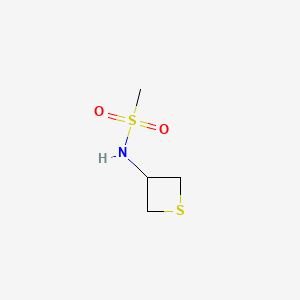
![8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13455545.png)
